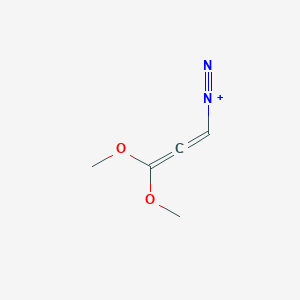
3,3-Dimethoxypropadiene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 3,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 3,3-dimethoxypropadiene. This process requires the reaction of 3,3-dimethoxypropadiene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at low temperatures to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods: Industrial production of diazonium compounds, including this compound, often employs continuous-flow processes to enhance safety and efficiency. Flow chemistry allows for better temperature control and mixing, reducing the risks associated with the exothermic nature of diazonium salt formation .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction
Coupling Reactions: The diazonium compound can react with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Nitrous Acid: Used for the initial diazotization reaction.
Copper Salts (e.g., CuCl, CuBr, CuCN): Employed in Sandmeyer reactions to facilitate substitution.
Aromatic Compounds: Used in coupling reactions to form azo compounds.
Major Products:
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Produced via coupling reactions with aromatic compounds
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxypropadiene-1-diazonium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion through diazotization. The diazonium ion is a highly reactive intermediate that can undergo various substitution and coupling reactions. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas upon displacement, making it an excellent leaving group .
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium Chloride: Another diazonium compound commonly used in organic synthesis.
1,3-Dimethoxybenzene: A structurally similar compound but lacks the diazonium group.
Uniqueness: 3,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which combines the reactivity of the diazonium group with the stability provided by the 3,3-dimethoxypropadiene backbone. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
918108-36-8 |
|---|---|
Molekularformel |
C5H7N2O2+ |
Molekulargewicht |
127.12 g/mol |
InChI |
InChI=1S/C5H7N2O2/c1-8-5(9-2)3-4-7-6/h4H,1-2H3/q+1 |
InChI-Schlüssel |
MLYVVEFFPQDCJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C=C[N+]#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


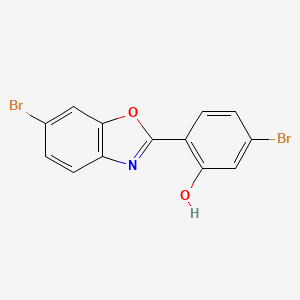
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
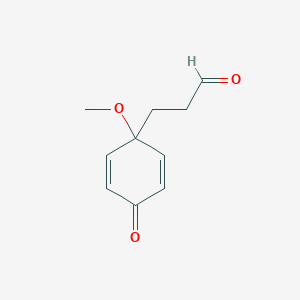
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
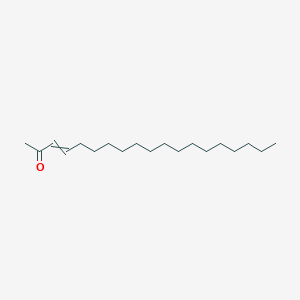
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
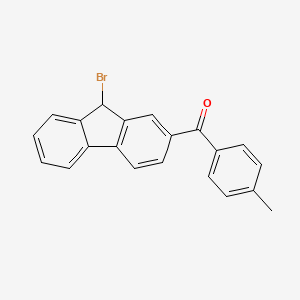
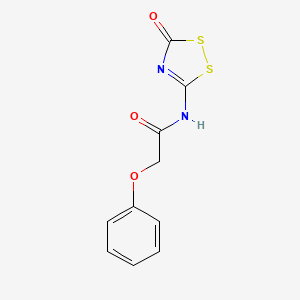
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)


![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
